(6-chloro-1-methyl-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (6-chloro-1-methyl-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone is a complex organic molecule that features an indole core, a piperidine ring, and chlorinated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-chloro-1-methyl-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole intermediate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions are common, especially on the indole ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
Biologically, the compound has shown potential as an antiviral and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development .
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. They have shown promise in the treatment of various diseases, including cancer and viral infections .
Industry
Industrially, the compound is used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength .
Mechanism of Action
The mechanism of action of (6-chloro-1-methyl-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone involves its interaction with specific molecular targets. The indole core can bind to various receptors, modulating their activity and leading to therapeutic effects . The piperidine ring enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
Tryptophan: An essential amino acid that also contains an indole ring.
Uniqueness
What sets (6-chloro-1-methyl-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone apart is its combination of an indole core with a piperidine ring and chlorinated phenyl groups. This unique structure imparts specific chemical and biological properties that are not found in simpler indole derivatives .
Properties
Molecular Formula |
C21H20Cl2N2O2 |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
(6-chloro-1-methylindol-2-yl)-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone |
InChI |
InChI=1S/C21H20Cl2N2O2/c1-24-18-13-17(23)5-2-14(18)12-19(24)20(26)25-10-8-21(27,9-11-25)15-3-6-16(22)7-4-15/h2-7,12-13,27H,8-11H2,1H3 |
InChI Key |
GZYGSPXVXKAKED-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2)Cl)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.